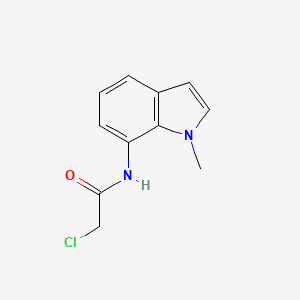
Sodium;2-(2-chloroimidazol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2-(2-chloroimidazol-1-yl)acetate: is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research. This compound is part of the imidazole derivatives family, which are known for their versatile range of biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of imidazole derivatives, including Sodium;2-(2-chloroimidazol-1-yl)acetate, typically involves multicomponent reactions. One common method is the cyclo-condensation of 1,2-diketones, ammonium acetate with aldehydes, and anilines using various catalysts under green or solvent-based conditions . Another approach involves the [3 + 2] cycloaddition reaction between benzimidates and 2H-azirines in the presence of zinc chloride as a catalyst .
Industrial Production Methods: Industrial production of imidazole derivatives often employs efficient green methods and sustainable methodologies. These methods include the use of ionic liquids and organometallic catalysis to optimize synthetic efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Sodium;2-(2-chloroimidazol-1-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in cycloaddition reactions, where it forms new bonds with other molecules .
Common Reagents and Conditions: Common reagents used in the reactions of imidazole derivatives include potassium acetate, cyanamide, and various catalysts such as nickel and zinc chloride. Reaction conditions often involve the use of solvents like t-butanol and ethanol, and can be conducted under microwave or visible light-mediated conditions .
Major Products: The major products formed from these reactions are typically substituted imidazoles, which can have various functional groups attached depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Sodium;2-(2-chloroimidazol-1-yl)acetate is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new catalytic systems and materials.
Biology and Medicine: In biology and medicine, imidazole derivatives are known for their biological activities, including anticancer, antimicrobial, and antiviral properties. This compound may be investigated for similar applications.
Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and as a component in various chemical processes.
Mecanismo De Acción
The mechanism of action of Sodium;2-(2-chloroimidazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Sodium;2-(2-chloroimidazol-1-yl)acetate include other imidazole derivatives such as 2-aminoimidazole and 2-methylimidazole . These compounds share a similar core structure but differ in their substituents and specific properties.
Uniqueness: What sets this compound apart is its specific substitution pattern, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
sodium;2-(2-chloroimidazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2.Na/c6-5-7-1-2-8(5)3-4(9)10;/h1-2H,3H2,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPBNKXXQLPETC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)Cl)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN2NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-acetyl-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2868718.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-3-cyanobenzamide](/img/structure/B2868721.png)



![1-(furan-2-carbonyl)-4-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperazine](/img/structure/B2868729.png)
![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2868731.png)

![2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2868733.png)
![2-(4-Ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2868734.png)

![2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2868739.png)

